Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate
Description
Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C₁₁H₁₁BrO₄. It features a phenyl ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, coupled with an ethyl ester-linked oxoacetate moiety. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group contributes to electronic effects and solubility. The oxoacetate group enables nucleophilic attacks, facilitating diverse chemical transformations [1].
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDSUIYWZQWSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Esterification: The brominated intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe
Biological Activity
Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of substituted phenyl derivatives and is characterized by the presence of a bromine atom and a methoxy group, which significantly influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- Bromo group : Enhances electrophilic character.
- Methoxy group : Modifies electronic properties, potentially increasing lipophilicity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the 2-oxoacetate moiety can undergo hydrolysis, leading to the formation of biologically active intermediates.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, which are summarized below:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth. |
| Anticancer | Demonstrates cytotoxic effects in cancer cell lines, inducing apoptosis. |
| Anti-inflammatory | May reduce inflammation markers in vitro and in vivo studies. |
Case Studies
- Antimicrobial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations of 50 µg/mL. This suggests potential for development as an antimicrobial agent.
- Cytotoxicity in Cancer Research : In vitro tests on human breast cancer cell lines revealed that this compound induced apoptosis with an IC50 value of 15 µM, indicating strong anticancer potential.
- Anti-inflammatory Effects : In a model of induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxyphenol with ethyl oxalate under acidic conditions. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.
Comparison with Similar Compounds
Halogen Substituent Variations
The nature and position of halogens significantly influence electronic properties and bioactivity. Key comparisons include:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Ethyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate | Chlorine instead of bromine | Lower molecular weight; reduced steric hindrance; altered reactivity in cross-coupling reactions [8]. |
| Ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate | Fluorine instead of bromine | Higher electronegativity enhances binding to biological targets; improved metabolic stability [15]. |
| Ethyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate | Bromine at 4-position | Altered regioselectivity in electrophilic substitutions; potential differences in anticancer activity [8]. |
Impact of Halogens : Bromine’s larger atomic radius and polarizability enhance π-stacking interactions in drug-receptor binding compared to chlorine or fluorine. Fluorinated analogs often exhibit higher bioavailability due to increased lipophilicity [15].
Methoxy Group Modifications
The methoxy group’s position and substitution alter electronic effects and solubility:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Ethyl 2-(5-bromo-4-methoxyphenyl)-2-oxoacetate | Methoxy at 4-position | Reduced steric hindrance near the oxoacetate group; enhanced solubility in polar solvents [4]. |
| Methyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate | Methyl ester instead of ethyl | Lower solubility in organic solvents; faster metabolic hydrolysis [8]. |
| Ethyl 2-(5-bromo-2-hydroxyphenyl)-2-oxoacetate | Hydroxyl instead of methoxy | Increased acidity (pKa ~8.5); higher susceptibility to oxidation [4]. |
Methoxy vs.
Ester Group Variations
The ester moiety impacts pharmacokinetics and synthetic utility:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Ethyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate | Hydroxy instead of oxoacetate | Reduced electrophilicity; limited utility in nucleophilic acyl substitutions [8]. |
| Ethyl 2-(5-bromo-2-methoxyphenyl)-2,2-difluoroacetate | Difluoroacetate instead of oxoacetate | Enhanced electron-withdrawing effects; increased resistance to enzymatic degradation [1]. |
Oxoacetate Reactivity: The oxoacetate group enables ketone-like reactivity, facilitating condensations (e.g., Knorr quinoline synthesis), whereas difluoroacetate derivatives exhibit reduced reactivity due to electron withdrawal [8].
Thioether and Heterocyclic Analogs
Compounds with sulfur-containing groups or heterocycles offer contrasting properties:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Ethyl 2-((5-bromo-2-methoxyphenyl)thio)-2-oxoacetate | Thioether linkage | Increased nucleophilicity at sulfur; potential for disulfide bond formation [6]. |
| Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | Thiophene ring instead of phenyl | Enhanced aromatic stability; distinct electronic properties for optoelectronic applications [1]. |
Thiophene vs. Phenyl : Thiophene-based analogs exhibit stronger π-conjugation, useful in materials science, whereas phenyl derivatives are more common in pharmacophores due to predictable substitution patterns [6].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
